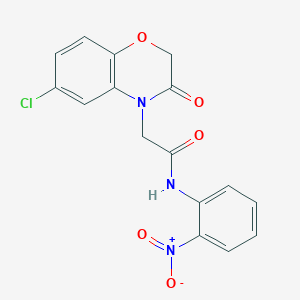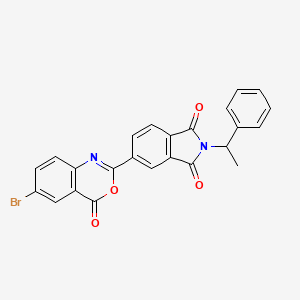![molecular formula C19H22N4OS B4195833 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4195833.png)
1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone
Übersicht
Beschreibung
1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone, also known as APTET, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thioether derivative of adamantane and tetrazole, and has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as COX-2 and LOX, which are involved in the inflammatory response. 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has also been shown to inhibit the activity of certain transcription factors, such as nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has also been shown to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in the inflammatory response. In addition, 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has been shown to inhibit the growth of certain cancer cells, such as human breast cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit a range of biochemical and physiological effects, making it a useful tool for studying the mechanisms of inflammation and cancer. However, there are also limitations to the use of 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone in lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone. One area of research could focus on the development of more potent and selective inhibitors of COX-2 and LOX, which could have potential applications in the treatment of inflammation and cancer. Another area of research could focus on the development of new synthetic methods for the production of 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone and related compounds. Finally, future research could focus on the development of new methods for the delivery of 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone to target tissues, which could improve its effectiveness as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c24-17(19-9-13-6-14(10-19)8-15(7-13)11-19)12-25-18-20-21-22-23(18)16-4-2-1-3-5-16/h1-5,13-15H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCQOUDQSXHZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CSC4=NN=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-YL)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dichloro-N-[2-(4-chlorophenyl)ethyl]-1-methylcyclopropanecarboxamide](/img/structure/B4195757.png)
![3,4-dichloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4195764.png)
![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide](/img/structure/B4195767.png)

![4-oxo-N-(tetrahydro-2-furanylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4195788.png)
![N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B4195791.png)
![3-benzyl-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4195795.png)

![N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4195807.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B4195818.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4195829.png)
![N,N'-bis[2-(4-morpholinyl)ethyl]-1,2-hydrazinedicarbothioamide](/img/structure/B4195836.png)
